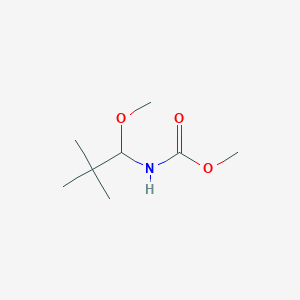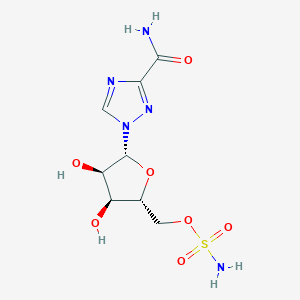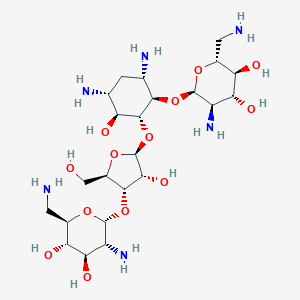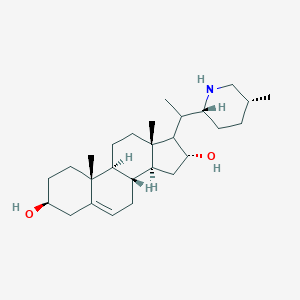
2-苯胺基-3-甲基丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-3-methylbutanenitrile is a compound that can be synthesized through various chemical reactions involving anilines and nitrile groups. The research into compounds of similar structures involves exploring their synthesis, molecular structure, and potential applications in various fields, such as organic chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 2-Anilino-3-methylbutanenitrile involves multi-component reactions and catalytic processes. For example, the synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde showcases a catalyst-free approach at room temperature (Jin et al., 2011). Additionally, ruthenium-catalyzed synthesis of substituted quinolines from anilines and 1,3-diols demonstrates the versatility of anilines in synthesizing complex heterocyclic compounds (Monrad & Madsen, 2011).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through crystallography and spectroscopy. For instance, the characterization of novel 1‐(3,5‐Dimethyl‐1H‐pyrazol‐1‐yl)‐3‐(substituted anilino)propan‐1‐ones involved spectroscopic data and single crystal X-ray diffraction, demonstrating the importance of these techniques in determining molecular geometries (Saeed et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of anilino and methylbutanenitrile derivatives can be studied through various chemical reactions. For example, the hydroamination of diphenylbutadiyne with N-methyl-anilines explores regioselective reactions yielding complex products, highlighting the reactivity of aniline derivatives under certain conditions (Younis et al., 2016).
Physical Properties Analysis
The physical properties of compounds structurally similar to 2-Anilino-3-methylbutanenitrile, such as glass-forming properties and phase transitions, are critical for understanding their behavior in various conditions. For instance, the study of 2-methylbutane-1,2,3,4-tetraol's physical state in aerosols provides insights into the phase states of organic compounds under different environmental conditions (Lessmeier et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of anilino and methylbutanenitrile derivatives, can be explored through various studies. Research on the oxidative cyclization of related compounds into indoles and the synthesis of indolin-2-ones via sulfur dioxide insertion highlight the chemical versatility and potential applications of these compounds (Aksenov et al., 2022).
科学研究应用
蛋白质组学研究
“2-苯胺基-3-甲基丁腈” 用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于研究蛋白质相互作用、修饰和定位,以了解它们在各种生物过程中的复杂作用。
药物合成
该化合物在药物合成领域具有前景. 它可以作为合成各种药物化合物的构建块。其独特的化学结构可以有助于所得药物的药理特性。
抗癌活性
研究表明,具有与“2-苯胺基-3-甲基丁腈”相似结构的化合物已被用于抗有丝分裂剂的设计和合成 . 这些药物抑制有丝分裂的过程(一种细胞分裂),可用于治疗癌症。
微管聚合抑制剂
“2-苯胺基-3-甲基丁腈” 可用于合成微管聚合抑制剂 . 微管是由构成微管的蛋白质形成的结构,这些结构对于细胞分裂和形状至关重要。微管聚合抑制剂可以阻止这些结构的形成,从而抑制细胞分裂。此特性在抗癌药物开发中特别有用。
材料科学
由于其独特的性质,“2-苯胺基-3-甲基丁腈” 也可在材料科学中找到应用. 它可用于合成具有所需性能的新型材料。
生物学研究
像“2-苯胺基-3-甲基丁腈”这样的化合物用于生物学研究 . 它们可用于在分子水平上研究各种生物过程,有助于我们了解生命科学。
安全和危害
The safety data sheet for 2-Anilino-3-methylbutanenitrile can be found at Echemi.com . For detailed safety and hazard information, it is recommended to refer to this data sheet.
Relevant Papers The relevant papers for 2-Anilino-3-methylbutanenitrile include studies on synthetic pyrethroid esters . These papers discuss the preparation of substituted 2-anilino-3-methylbutyrates and their bioassay data on various organisms .
属性
IUPAC Name |
2-anilino-3-methylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTJGYGSDXJGLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394278 |
Source


|
| Record name | 2-anilino-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117874-96-1 |
Source


|
| Record name | 2-anilino-3-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-(phenylamino)butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B40921.png)







